molecular formula C26H33FO8 B12294198 [2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate

[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate

Cat. No.: B12294198
M. Wt: 492.5 g/mol
InChI Key: JDZIWTDCPALRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate is a complex organic molecule characterized by its unique structure and functional groups. This compound is a steroid ester, which means it is derived from a steroid and contains an ester functional group. The presence of fluorine, hydroxyl, and oxo groups, along with its intricate ring system, makes it a molecule of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

    Fluorination: Introduction of the fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Esterification: Formation of the ester group through the reaction of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the oxo groups can produce diols.

Scientific Research Applications

[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate: has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on steroid structure and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine and hydroxyl groups allows it to bind to receptors and enzymes, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific targets involved.

Comparison with Similar Compounds

[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position and number of fluorine and hydroxyl groups, which can influence their reactivity and biological activities. The unique combination of functional groups in This compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

[2-(12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZIWTDCPALRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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